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molecular formula C15H30O3Si B1526029 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester CAS No. 1308837-69-5

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

Cat. No. B1526029
M. Wt: 286.48 g/mol
InChI Key: ANLCYVBLGKEYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 391A (43.6 g) and triethylamine (42.3 mL) in dichloromethane (633 mL) was added tert-butyldimethylsilyl chloride (38.1 g) and 4-dimethylaminopyridine (3.09 g) and the reaction was stirred overnight at room temperature. A saturated solution of aqueous NH4Cl was added and the layers were separated. The organic layer was washed with water and brine, dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-40% hexanes/ethyl acetate.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
633 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5][CH2:4]1.C(N(CC)CC)C.[Si:20](Cl)([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21].[NH4+].[Cl-]>ClCCl.CN(C)C1C=CN=CC=1>[Si:20]([O:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7][CH2:8]1)([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
OCC1CCC(CC1)C(=O)OC
Name
Quantity
42.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
38.1 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
633 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.09 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by regular phase flash column chromatography (Analogix, 0-40% hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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